(E)-3-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-(3-hydroxy-4-methoxyphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-(3-hydroxy-4-methoxyphenyl)-2-propen-1-one is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzodioxole ring and a propenone moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-(3-hydroxy-4-methoxyphenyl)-2-propen-1-one typically involves the condensation of appropriate benzodioxole and hydroxy-methoxyphenyl precursors under specific reaction conditions. Commonly, the reaction is carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-(3-hydroxy-4-methoxyphenyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole ring or the propenone moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-3-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-(3-hydroxy-4-methoxyphenyl)-2-propen-1-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-(3-hydroxy-4-methoxyphenyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-(3-hydroxyphenyl)-2-propen-1-one
- (E)-3-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-(4-methoxyphenyl)-2-propen-1-one
- (E)-3-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-(3,4-dimethoxyphenyl)-2-propen-1-one
Uniqueness
The uniqueness of (E)-3-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-(3-hydroxy-4-methoxyphenyl)-2-propen-1-one lies in its specific structural features, which confer distinct chemical and biological properties. The presence of both methoxy and hydroxy groups in the phenyl ring enhances its reactivity and potential bioactivity compared to similar compounds.
Properties
Molecular Formula |
C19H18O7 |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H18O7/c1-22-15-7-5-11(8-14(15)21)13(20)6-4-12-9-16(23-2)18-19(17(12)24-3)26-10-25-18/h4-9,21H,10H2,1-3H3/b6-4+ |
InChI Key |
CHZSXZXNWMCZPO-GQCTYLIASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=C3C(=C2OC)OCO3)OC)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=C3C(=C2OC)OCO3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.